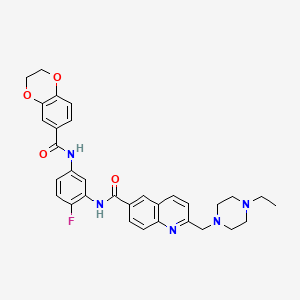

NXP800

Beschreibung

Eigenschaften

CAS-Nummer |

1693734-80-3 |

|---|---|

Molekularformel |

C32H32FN5O4 |

Molekulargewicht |

569.6 g/mol |

IUPAC-Name |

N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide |

InChI |

InChI=1S/C32H32FN5O4/c1-2-37-11-13-38(14-12-37)20-25-6-3-21-17-22(4-9-27(21)34-25)32(40)36-28-19-24(7-8-26(28)33)35-31(39)23-5-10-29-30(18-23)42-16-15-41-29/h3-10,17-19H,2,11-16,20H2,1H3,(H,35,39)(H,36,40) |

InChI-Schlüssel |

UBALMDIKIGDHJW-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)NC(=O)C5=CC6=C(C=C5)OCCO6)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

NXP800: A Technical Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NXP800 is a clinical-stage, orally bioavailable small molecule that has emerged as a promising therapeutic agent in oncology. Initially identified through a phenotypic screen as an inhibitor of the Heat Shock Factor 1 (HSF1) pathway, subsequent mechanistic studies have unveiled a novel mode of action centered on the activation of the General Control Nonderepressible 2 (GCN2) kinase and the Integrated Stress Response (ISR). This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, supported by preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: GCN2-Mediated ISR Activation and HSF1 Pathway Inhibition

This compound exerts its anti-cancer effects through a sophisticated, dual-pronged mechanism. The primary mode of action is the activation of the GCN2 kinase, a critical sensor of amino acid deprivation and other cellular stresses. This activation initiates a signaling cascade known as the Integrated Stress Response (ISR).

Upon activation by this compound, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1] This phosphorylation event leads to a global reduction in cap-dependent mRNA translation, effectively curbing the high protein synthesis rates that cancer cells rely on for their rapid growth and proliferation. However, this translational reprogramming also selectively enhances the translation of certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions. A key target of this selective translation is the Activating Transcription Factor 4 (ATF4).[1]

The induction of ATF4 is a central event in the cellular response to this compound. ATF4, in turn, orchestrates the expression of a battery of genes involved in amino acid synthesis, transport, and stress adaptation. While acute activation of the ISR can be pro-survival, the chronic activation induced by this compound leads to overwhelming cellular stress and, ultimately, apoptosis in cancer cells.

Interestingly, the activation of the ISR by this compound is mechanistically linked to the inhibition of the HSF1 pathway.[1] HSF1 is a master transcriptional regulator that is hijacked by cancer cells to promote proteostasis and survival under stressful conditions. The this compound-induced ISR has been shown to inhibit HSF1-mediated transcription, representing a secondary, yet crucial, anti-neoplastic effect. This dual mechanism of GCN2/ISR activation and HSF1 pathway inhibition underscores the novelty of this compound's therapeutic strategy.

The following diagram illustrates the core signaling pathway of this compound.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated robust anti-tumor activity in a variety of preclinical cancer models, with a particularly strong rationale for its development in tumors harboring mutations in the ARID1A gene. ARID1A is a component of the SWI/SNF chromatin remodeling complex, and its loss is prevalent in several cancer types, including ovarian clear cell carcinoma and endometrial cancer.

In Vitro Anti-proliferative Activity

This compound has shown potent anti-proliferative effects across a range of cancer cell lines. Notably, IC50 values in the nanomolar range have been reported in cholangiocarcinoma cell lines.

| Cell Line Type | Number of Cell Lines | IC50 Range (nM) |

| Cholangiocarcinoma | 6 | 5 - 170 |

Table 1: In Vitro Anti-proliferative Activity of this compound in Cholangiocarcinoma Cell Lines.

In Vivo Tumor Growth Inhibition

Preclinical xenograft studies have provided compelling evidence of this compound's in vivo efficacy. The tables below summarize key findings from studies in endometrial and gastric cancer models.

| Xenograft Model | ARID1A Status | Treatment | Average Tumor Volume (Day 32) (mm³) | Tumor Growth Inhibition (%) |

| SNG-M (Endometrial) | Mutated | Vehicle | 420.4 | - |

| This compound (35 mg/kg) | 85.4 | 81 | ||

| RL-95 (Endometrial) | Mutated | Vehicle | 773.8 | - |

| This compound (35 mg/kg) | 190.3 | 76 | ||

| KLE (Endometrial) | Wild-type | Vehicle | 216.4 | - |

| This compound (35 mg/kg) | 18.9 | 91.3 |

Table 2: In Vivo Efficacy of this compound in Endometrial Cancer Xenograft Models.[2]

| Xenograft Model | ARID1A Status | Treatment | Outcome |

| SNU-1 (Gastric) | Mutated | This compound | Tumor regression and substantial tumor growth inhibition |

Table 3: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model.[3][4]

Experimental Protocols and Methodologies

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound. For detailed, step-by-step protocols, readers are encouraged to consult the supplementary materials of the primary research publications.

In Vitro Cell Proliferation Assay (e.g., CellTiter-Glo®)

The anti-proliferative activity of this compound is typically assessed using a luminescence-based assay that measures ATP levels as an indicator of cell viability.

Methodology Overview:

-

Cell Seeding: Cancer cell lines of interest are seeded at an appropriate density in 96-well microplates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.

-

Incubation: Plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions.

-

Lysis and Luminescence Measurement: A lytic reagent containing luciferase and its substrate is added to the wells. The resulting luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

Data Analysis: The data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of this compound is evaluated in immunocompromised mice bearing human cancer cell line-derived or patient-derived xenografts (PDXs).

Methodology Overview:

-

Tumor Implantation: Human cancer cells or tumor fragments are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

Drug Administration: this compound is typically administered orally at a specified dose and schedule.

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic biomarker analysis (e.g., Western blotting for ISR markers).

Clinical Development and Future Directions

This compound has advanced into Phase 1 clinical trials (NCT05226507), with an initial focus on patients with advanced solid tumors and an expansion cohort in platinum-resistant, ARID1A-mutated ovarian cancer.[5] While the development in ovarian cancer has been discontinued (B1498344) due to insufficient efficacy, the potent preclinical activity in other cancer types, such as endometrial, gastric, and cholangiocarcinoma, suggests that this compound may hold promise for these patient populations. The ongoing evaluation of this compound in other cancer types will be crucial in defining its ultimate role in the oncology therapeutic landscape. The unique mechanism of action, involving the activation of the GCN2/ISR pathway, represents a novel strategy for targeting cancer cell vulnerabilities and warrants further investigation.

References

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to NXP800: Chemical Structure, Properties, and Mechanism of Action

Abstract

This compound (also known as CCT361814) is an orally bioavailable, first-in-class small molecule being investigated for its potential antineoplastic activities.[1][2] Initially identified as an inhibitor of the Heat Shock Factor 1 (HSF1) pathway through a phenotypic screen, its mechanism has been further elucidated as an activator of the GCN2 kinase.[1][3] This activation triggers the Integrated Stress Response (ISR), a key cellular signaling network that, when chronically activated, can lead to cancer cell death.[3] this compound has demonstrated robust anti-tumor activity in various preclinical models, particularly in cancers with mutations in the ARID1A gene, such as certain types of ovarian, endometrial, and gastric cancers.[4][5][6] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental findings.

Chemical Structure and Properties

This compound is a fluorobisamide derivative.[2][7] Its chemical identity and core properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | N-(5-(2,3-dihydrobenzo[b][8][9]dioxine-6-carboxamido)-2-fluorophenyl)-2-((4-ethylpiperazin-1-yl)methyl)quinoline-6-carboxamide | [10] |

| Molecular Formula | C₃₂H₃₂FN₅O₄ | [8][11] |

| Molecular Weight | 569.63 g/mol | [10][11] |

| CAS Number | 1693734-80-3 | [8][11] |

| Alternative Names | CCT361814 | [10][11] |

| SMILES String | CCN1CCN(Cc2ccc3cc(ccc3n2)C(=O)Nc2cc(NC(=O)c3ccc4OCCOc4c3)ccc2F)CC1 | [12] |

| Physical Form | Yellow solid | [10] |

| Solubility | Soluble in DMSO | [10][13] |

| Storage | Dry, dark, and at 0 - 4℃ for short term (days to weeks) or -20℃ for long term (months to years). | [10] |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the activation of the GCN2 kinase, which is a key sensor of amino acid deprivation and other cellular stresses.[3] This leads to the activation of the Integrated Stress Response (ISR).[3][14]

Key steps in the pathway include:

-

GCN2 Kinase Activation: this compound acts as a small molecule activator of the GCN2 kinase.[3][6]

-

eIF2α Phosphorylation: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[15]

-

Inhibition of Global Translation: Phosphorylated eIF2α inhibits the function of its guanine (B1146940) nucleotide exchange factor, eIF2B, leading to a decrease in the overall rate of protein synthesis (cap-dependent translation).[3]

-

Selective ATF4 Translation: While global translation is suppressed, the phosphorylation of eIF2α selectively promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3][15]

-

Integrated Stress Response (ISR): The upregulation of ATF4 and other downstream effectors constitutes the ISR. Chronic activation of the ISR is cytotoxic and can induce apoptosis, particularly in cancer cells that are already under significant stress.[3]

-

Inhibition of HSF1 Pathway and Downstream Effects: The activation of the ISR by this compound leads to the indirect inhibition of the Heat Shock Factor 1 (HSF1) pathway.[14][15] HSF1 is a critical transcription factor hijacked by cancer cells to manage proteotoxic stress and support survival, proliferation, and metastasis.[1][2] By inhibiting the HSF1 pathway, this compound reduces the expression of heat shock proteins like HSP72.[16][17] Furthermore, this cascade has been shown to suppress the activity of other key oncogenic pathways, including those mediated by the Androgen Receptor (AR) and E2F transcription factor, which are crucial for the progression of cancers like castration-resistant prostate cancer.[15][16]

The signaling cascade initiated by this compound is visualized below.

Preclinical Efficacy

This compound has demonstrated significant single-agent activity in multiple preclinical cancer models. A particular vulnerability has been observed in cancer cell lines with mutations in the ARID1A gene.[5]

In Vitro Antiproliferative Activity

This compound shows potent antiproliferative activity against various human cancer cell lines. For instance, in U20S cells, it demonstrated an IC₅₀ of 0.056 μM.[18] Studies in castration-resistant prostate cancer (CRPC) cell lines (VCaP, LNCaP95, and 22Rv1) showed that treatment with 250 nmol/L this compound activates the Unfolded Protein Response (UPR) and inhibits AR- and E2F-mediated activity.[15][16]

In Vivo Antitumor Activity

This compound, administered orally, has shown significant tumor growth inhibition (TGI) and regression in various xenograft models.

| Cancer Model | Dosing Regimen | Outcome | Reference(s) |

| ARID1a-mutated Gastric Cancer (SNU-1) | Not Specified | Resulted in tumor regression and substantial tumor growth inhibition vs. control over 28 days. | [4] |

| ARID1a-mutated Ovarian Cancer (SK-OV-3) | 35 mg/kg; p.o.; once daily for 20 days | 120% TGI relative to control. | [18] |

| ARID1a-mutated Endometrial Cancer (SNG-M) | 35 mg/kg; p.o.; QD on days 0-4, 7-11... | 81% TGI vs. control at Day 32. | [6] |

| ARID1a-mutated Endometrial Cancer (RL-95) | 35 mg/kg; p.o.; QD on days 0-4, 7-11... | 76% TGI vs. control at Day 32. | [6] |

| Hormone Therapy-Resistant Prostate Cancer | Not Specified | Significantly slowed tumor growth. At 38 days, only 37.5% of treated tumors had doubled in size vs. 100% of control tumors. | [9][19] |

Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in several species, demonstrating good oral bioavailability.

| Species | Route | Dose (mg/kg) | Tₘₐₓ (h) | t₁/₂ (h) | F (%) | Free Cₐᵥ₀₋₂₄ₕ (nM) | Reference(s) |

| Mouse | po / iv | 5 / 5 | 2.0 | 4.0 | 42 | 3.3 | [18] |

| Rat | po / iv | 5 / 1 | 6.0 | 3.1 | 45 | 3.7 | [18] |

| Dog | po / iv | 2.5 / 0.5 | 2.0 | 1.4 | 9.1 | 1.9 | [18] |

Key Experimental Protocols

Western Blot Analysis for ISR Pathway Activation

This protocol is adapted from studies investigating this compound's effect on prostate cancer cells.[15]

Objective: To determine the expression levels of key proteins in the Integrated Stress Response pathway following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Prostate cancer cell lines (e.g., VCaP, LNCaP95, 22Rv1) are cultured under standard conditions. Cells are treated with 250 nmol/L this compound or an inactive control (CCT365248) for 24 hours.

-

Protein Synthesis Measurement (Optional): 30 minutes prior to harvesting, puromycin (B1679871) is added to the medium. Puromycin incorporation serves as a surrogate for measuring active protein synthesis.

-

Cell Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against ISR pathway proteins (e.g., PERK, phospho-eIF2α, ATF4, ATF6), HSF1 pathway proteins (HSP72), and downstream targets (E2F1, AR). An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol is a generalized workflow based on preclinical studies in endometrial and gastric cancer models.[4][6]

Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., CD1 Nude) are used.

-

Cell Implantation: Human cancer cells (e.g., SNG-M, RL95-2) are harvested and re-suspended in a Matrigel solution. 2 x 10⁶ cells are implanted subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., ~130 mm³). Mice are then randomized into treatment and vehicle control groups.

-

Drug Administration: this compound is formulated for oral gavage and administered daily (or as per the specified schedule, e.g., 35 mg/kg) to the treatment group. The control group receives the vehicle solution.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study concludes after a predetermined period (e.g., 32 days) or when tumors in the control group reach a specified maximum size. Efficacy is determined by comparing the average tumor volumes between the treated and control groups and calculating the percentage of tumor growth inhibition (TGI).

The general workflow for a xenograft study is depicted below.

Clinical Development

This compound has advanced into Phase 1 clinical trials for patients with advanced solid tumors (NCT05226507).[8][20] The dose-escalation phase aimed to establish safety and a recommended Phase 2 dose, while the expansion phase focused on patients with specific biomarkers, particularly platinum-resistant, ARID1a-mutated ovarian cancer.[3][21] While early data showed this compound was biologically active in this ovarian cancer cohort, the company has decided to deprioritize this specific indication to evaluate opportunities in other cancer types like endometrial and prostate cancer.[22] The FDA has granted this compound Fast Track and Orphan Drug Designations for the treatment of ARID1a-mutated ovarian, fallopian tube, and peritoneal cancers.[9][23]

Conclusion

This compound is a novel, orally active small molecule with a unique mechanism of action involving the activation of the GCN2 kinase and the Integrated Stress Response, leading to the inhibition of the HSF1 pathway and other critical oncogenic signaling cascades. It has demonstrated compelling preclinical antitumor activity, especially in ARID1A-deficient cancers, a patient population with high unmet medical need. Ongoing clinical evaluation will further define its safety profile and therapeutic potential across various malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. nuvectis.com [nuvectis.com]

- 4. Nuvectis Pharma Announces Positive Data for this compound in a Preclinical Model of ARID1a-Mutated Gastric Carcinoma [drug-dev.com]

- 5. targetedonc.com [targetedonc.com]

- 6. Research Portal [researchworks.creighton.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NXP-800 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. trial.medpath.com [trial.medpath.com]

- 10. NXP-800 | HSF1 inhibitor | Sun-shinechem [sun-shinechem.com]

- 11. This compound - MedChem Express [bioscience.co.uk]

- 12. NPX800 Supplier | CAS 1693734-80-3 | AOBIOUS [aobious.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Innovative first in class HSF1 pathway cancer drug shows strong results in new study - Oncology Today [oncologynewstoday.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. This compound Activates the Unfolded Protein Response, Altering AR and E2F Function to Impact Castration-Resistant Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Activates the Unfolded Protein Response, Altering AR and E2F Function to Impact Castration-Resistant Prostate Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. icr.ac.uk [icr.ac.uk]

- 20. hra.nhs.uk [hra.nhs.uk]

- 21. icr.ac.uk [icr.ac.uk]

- 22. Nuvectis Pharma cuts this compound in ovarian cancer after early failure - Clinical Trials Arena [clinicaltrialsarena.com]

- 23. Nuvectis's this compound Granted FDA Orphan Drug Designation For ARID1a-Deficient Ovarian Cancers | Nasdaq [nasdaq.com]

The Discovery and Synthesis of NXP800: A Novel HSF1 Pathway Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

NXP800 (formerly CCT361814) is a first-in-class, orally bioavailable small molecule inhibitor of the Heat Shock Factor 1 (HSF1) pathway, a critical regulator of cellular stress responses frequently hijacked by cancer cells to promote survival and growth. Discovered through a phenotypic screen by scientists at The Institute of Cancer Research, London, this compound has demonstrated potent anti-tumor activity in preclinical models, particularly in cancers with mutations in the ARID1A gene, such as certain types of ovarian and gastric cancers. This document provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The Heat Shock Factor 1 (HSF1) is a transcription factor that plays a central role in the cellular response to stress by upregulating the expression of heat shock proteins (HSPs). In cancer, the HSF1 pathway is often constitutively active, contributing to tumor cell survival, proliferation, and resistance to therapy. This has made HSF1 an attractive, albeit challenging, therapeutic target. This compound emerged from a dedicated research program aimed at identifying inhibitors of this critical pathway. This potent and selective fluorobisamide has shown significant promise in preclinical studies and is currently undergoing Phase 1 clinical trials in patients with advanced cancers.[1][2][3][4][5][6]

Discovery of this compound

The discovery of this compound was the result of a multi-year research effort at The Institute of Cancer Research, London.[3][4] The team employed a cell-based phenotypic screening approach to identify compounds that could inhibit the HSF1 pathway. This strategy focused on the functional output of the pathway rather than direct binding to the HSF1 protein, which has proven difficult to target with small molecules.

The initial high-throughput screen identified a bisamide chemical series as a promising starting point.[4][7] Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of this series, leading to the identification of CCT361814, now known as this compound.[7]

Synthesis of this compound

This compound is a fluorobisamide compound. The synthesis is achieved through a multi-step process involving the formation of two amide bonds. A generic synthesis of the bisamide core has been described, which involves the reaction of a substituted aniline (B41778) with two different carboxylic acids.

Experimental Protocol: Synthesis of this compound (CCT361814)

The synthesis of the clinical candidate this compound is a multi-step process. The following is a general outline based on published literature.

Step 1: First Amide Bond Formation

-

2-Methylquinoline-6-carboxylic acid is converted to its acid chloride derivative using a standard chlorinating agent like oxalyl chloride with a catalytic amount of DMF.

-

The resulting acid chloride is then reacted with a substituted nitroaniline, such as 4-fluoro-3-nitroaniline, in the presence of a base to form the first amide bond.

Step 2: Reduction of the Nitro Group

-

The nitro group of the intermediate from Step 1 is reduced to an amine. This is typically achieved using a reducing agent such as iron powder in the presence of an acid, like acetic acid, or through catalytic hydrogenation.

Step 3: Second Amide Bond Formation

-

A second carboxylic acid, 2,3-dihydro-benzo[1][8]dioxine-6-carboxylic acid, is activated to its acid chloride.

-

This acid chloride is then reacted with the amino intermediate from Step 2 to form the second amide bond, yielding the bisamide structure of this compound.

Step 4: Final Modification (if necessary)

-

Further chemical modifications, such as the introduction of a solubilizing group, may be performed in the final steps to improve the compound's pharmaceutical properties.

Mechanism of Action

This compound acts as an inhibitor of the HSF1 signaling pathway. However, it does not directly bind to HSF1. Instead, it indirectly inhibits the pathway through a novel mechanism involving the activation of the integrated stress response (ISR).[2] The ISR is a cellular signaling network that is activated by various stress conditions. Chronic activation of the ISR by this compound leads to the inhibition of cap-dependent translation and ultimately results in cancer cell death.[9] This unique mechanism of action contributes to its potent anti-tumor effects, especially in cancer cells that are highly dependent on the HSF1 pathway for their survival.

Caption: this compound's Mechanism of Action via the Integrated Stress Response.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, both in vitro and in vivo. A notable finding is its enhanced efficacy in cancer cells with mutations in the ARID1A gene, a tumor suppressor frequently inactivated in various cancers, including ovarian clear cell carcinoma and gastric cancer.

In Vitro Activity

This compound has shown potent anti-proliferative effects across a panel of human cancer cell lines. The IC50 values, the concentration of the drug that inhibits 50% of cell growth, vary depending on the cancer type and genetic background of the cell line.

| Cell Line | Cancer Type | ARID1A Status | IC50 (nM) |

| SK-OV-3 | Ovarian Adenocarcinoma | Wild-Type | Data not specified |

| IGROV-1 | Ovarian Carcinoma | Wild-Type | Data not specified |

| OVCAR-3 | Ovarian Adenocarcinoma | Mutated | Data not specified |

| TOV-21G | Ovarian Clear Cell Carcinoma | Mutated | Data not specified |

| SNU-1 | Gastric Carcinoma | Mutated | Data not specified |

Note: Specific IC50 values for this compound across a comprehensive panel of cell lines are not consistently available in the public domain. The table indicates cell lines reported in preclinical studies of this compound.

In Vivo Activity

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound. Oral administration of this compound led to significant tumor growth inhibition and, in some cases, tumor regression in mice bearing human tumor xenografts.

| Cancer Type | Xenograft Model | Dosing | Tumor Growth Inhibition |

| Ovarian Cancer | SK-OV-3 | Not specified | Significant |

| Ovarian Cancer | IGROV-1 | Not specified | Significant |

| ARID1a-mutated Gastric Cancer | SNU-1 | Daily oral | Substantial tumor growth inhibition and regression |

Note: Specific percentages of tumor growth inhibition and detailed dosing regimens from preclinical studies are not fully available in the provided search results.

Caption: The Development Workflow of this compound.

Experimental Protocols

Cell Viability Assay (General Protocol)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted to a range of concentrations and added to the cells. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) is added to each well according to the manufacturer's instructions.

-

Data Acquisition: The signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.

-

Data Analysis: The data is normalized to the vehicle-treated controls to determine the percentage of cell viability. IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Model (General Protocol)

-

Cell Implantation: Human cancer cells (e.g., SK-OV-3, SNU-1) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is administered orally at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Data Analysis: Tumor growth curves are plotted for each group. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

-

Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the ethical use of animals in research.

Clinical Development

This compound is currently in Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[1][8][10] The dose-escalation phase of the trial aims to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose. The expansion phase will focus on enrolling patients with specific cancer types, particularly those with ARID1A-mutated tumors, to further assess the anti-tumor activity of this compound.[8][11]

Conclusion

This compound represents a novel and promising therapeutic agent that targets the HSF1 pathway through a unique mechanism of action. Its potent preclinical activity, particularly in ARID1A-mutated cancers, highlights its potential to address unmet medical needs in oncology. The ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients and will pave the way for its further development as a new cancer therapy. The discovery and development of this compound underscore the value of innovative drug discovery approaches, such as phenotypic screening, in identifying first-in-class molecules against challenging therapeutic targets.

References

- 1. NXP-800 results in tumor regression in xenograft model of ARID1a-mutated gastric carcinoma | BioWorld [bioworld.com]

- 2. This compound Activates the Unfolded Protein Response, Altering AR and E2F Function to Impact Castration-Resistant Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nuvectis.com [nuvectis.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Advancements in HSF1 Pathway Inhibition: The Development and Clinical Progress of this compound [synapse.patsnap.com]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nuvectis.com [nuvectis.com]

- 11. pubs.acs.org [pubs.acs.org]

NXP800 Target Validation in ARID1a Mutated Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NXP800 is a first-in-class oral, small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase, which demonstrates promising anti-tumor activity in preclinical and clinical settings, particularly in cancers harboring loss-of-function mutations in the AT-rich interactive domain-containing protein 1A (ARID1A) gene. This technical guide provides an in-depth overview of the target validation for this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways and workflows. The data strongly suggest that this compound exploits a synthetic lethal relationship in ARID1A-mutated cancers by chronically activating the Integrated Stress Response (ISR), leading to cell death.

Introduction: The ARID1a Dependency

ARID1A, a key component of the SWI/SNF chromatin remodeling complex, is one of the most frequently mutated tumor suppressor genes across various cancer types.[1] Its inactivation is particularly prevalent in ovarian clear cell carcinoma (OCCC) and ovarian endometrioid carcinoma (OEC), where it can be found in approximately 66% and 40% of cases, respectively.[2] ARID1A mutations are also found in approximately 20-25% of gastric cancers and 35% of endometrial carcinomas.[3][4] Loss of ARID1A function leads to pleiotropic effects on transcription, DNA repair, and cell cycle progression, creating unique vulnerabilities in cancer cells.[1][5] this compound was developed to exploit these vulnerabilities, showing potent single-agent activity in tumors with deficient ARID1A function.[4][5]

Mechanism of Action: GCN2 Kinase Activation and the Integrated Stress Response

This compound's primary mechanism of action is the activation of the GCN2 kinase.[2][4][6][7] GCN2 is one of four kinases that phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α), a central event in the Integrated Stress Response (ISR).[8] The ISR is a cellular signaling network that allows cells to adapt to various stresses; however, chronic activation can lead to apoptosis.

In the context of this compound, GCN2 activation leads to:

-

Phosphorylation of eIF2α : This results in the inhibition of cap-dependent translation, a process that ARID1A-mutated tumors are particularly dependent on.[2]

-

Selective translation of Activating Transcription Factor 4 (ATF4) : This transcription factor upregulates genes involved in amino acid synthesis, oxidative stress, and apoptosis, including the pro-apoptotic factor CHOP and the gene CHAC1.[6][9]

-

Inhibition of the Heat Shock Factor 1 (HSF1) Pathway : The ISR induction by this compound has been shown to inhibit the activation of HSF1, a transcription factor that plays a key role in tumorigenesis and cellular stress recovery.[3][6][8]

This cascade of events, initiated by this compound-mediated GCN2 activation, results in potent anti-proliferative activity and tumor cell death, particularly in cancer cells with ARID1A mutations.[4]

Preclinical Data

This compound has demonstrated robust single-agent anti-tumor activity in various preclinical models of ARID1A-mutated cancers.

In Vivo Xenograft Models

Studies in mouse xenograft models have been crucial for establishing the in vivo efficacy of this compound.

Table 1: Summary of this compound Efficacy in ARID1A-Mutated Xenograft Models

| Cancer Type | Cell Line / Model | Dosing Regimen | Key Findings | Reference |

| Gastric Cancer | SNU-1 (ARID1A mutated) | Not specified | Tumor regression and substantial tumor growth inhibition vs. control over 28 days. | [3][10] |

| Ovarian Cancer | TOV21G (ARID1A mutated, platinum-sensitive) | 35 mg/kg, PO, 5 days on/2 days off for 28 days | Superior efficacy and substantial tumor regression compared to cisplatin. | [7] |

| Ovarian Cancer | SKOV3 (ARID1A mutated, platinum-resistant) | 35 mg/kg, PO, 5 days on/2 days off for 28 days | Superior efficacy and substantial tumor regression compared to cisplatin. | [7] |

| Endometrial Cancer | SNG-M (ARID1A mutated) | 35 mg/kg, PO, intermittent schedule over 32 days | 81% Tumor Growth Inhibition (TGI). | [11] |

| Endometrial Cancer | RL95-2 (ARID1A mutated) | 35 mg/kg, PO, intermittent schedule over 32 days | 76% Tumor Growth Inhibition (TGI). | [11] |

Experimental Protocols: Xenograft Studies

The following provides a generalized protocol based on available public information for the endometrial cancer xenograft studies.

Objective: To evaluate the single-agent anti-tumor activity of this compound in ARID1A-deficient endometrial cancer xenograft models.

Materials:

-

Animal Strain: CD1 Nude mice (nu/nu).[11]

-

Cell Lines: SNG-M (ARID1A mutated), RL95-2 (ARID1A mutated), KLE (ARID1B mutated).[11]

-

Reagents: Matrigel, this compound, Vehicle control.

Procedure:

-

Cell Culture: Human endometrial cancer cell lines are cultured under standard conditions.

-

Tumor Implantation: Xenograft tumors are established by subcutaneous injection of 2 x 106 cells, resuspended in 0.1 ml of Matrigel, into the right lower flank of the mice.[11]

-

Treatment: When tumors reach a predetermined volume (e.g., 130-140 mm³), mice are randomized into treatment and vehicle control groups.[11] this compound is administered by oral gavage at a dose of 35 mg/kg on an intermittent schedule (e.g., once daily on days 0-4, 7-11, 14-18, 21-25, 28-30).[11]

-

Tumor Measurement: Tumor volumes are measured regularly (e.g., twice weekly) using calipers over the course of the study (e.g., 28-32 days).[3][10][11]

-

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analysis is performed to compare tumor volumes between the this compound-treated and vehicle control groups.

Clinical Validation: The NCT05226507 Trial

This compound is currently being investigated in a Phase 1/1b clinical trial (NCT05226507) in patients with advanced solid tumors, with an expansion cohort specifically for patients with platinum-resistant, ARID1A-mutated ovarian, fallopian tube, or primary peritoneal cancer.[2][4][12] The development program for this indication has received Fast Track Designation from the U.S. FDA.[2][6]

Study Design and Patient Population

The Phase 1b expansion part of the study is a multicenter, single-agent, open-label trial.[13]

-

Key Inclusion Criteria:

-

Endpoints:

Clinical Activity and Safety

Interim data from the Phase 1b study have shown encouraging anti-tumor activity.

Table 2: Summary of Interim Phase 1b Clinical Data for this compound

| Parameter | Data | Reference |

| Dosing Regimens Evaluated | 50 mg/day (continuous & intermittent) 75 mg/day (continuous & intermittent) | [2][8] |

| Efficacy-Evaluable Patients (as of Nov 2024) | 11 | [8] |

| Best Responses | 1 unconfirmed Partial Response 6 Stable Disease (including tumor shrinkage) | [2][8] |

| Early Cohort Efficacy (as of Mar 2024) | 33% Response Rate 100% Disease Control Rate | [11] |

| Key Adverse Event | Thrombocytopenia (Grade 4 with continuous dosing) | [2][8] |

| Mitigation Strategy | Intermittent dosing (5 days on / 2 days off) significantly reduced thrombocytopenia to Grade 2 or lower. | [2][8] |

| Other Common AEs (Grade 1-2) | Nausea, fatigue, vomiting, diarrhea, constipation, decreased appetite, weight loss. | [2][7][8] |

Experimental Protocols: Pharmacodynamic (PD) Biomarker Analysis

While detailed, step-by-step protocols for clinical sample analysis are proprietary, the general approach for PD biomarker assessment is outlined below.

Objective: To confirm the on-target mechanism of action of this compound in patients by measuring changes in ISR-related gene and protein expression.

Methodology:

-

Sample Collection: Tumor biopsies and/or blood samples are collected from patients at baseline (pre-treatment) and at one or more time points after initiation of this compound therapy.

-

RNA/Protein Extraction: RNA and protein are isolated from the collected samples using standard laboratory techniques.

-

Gene Expression Analysis (RNA level): Techniques such as quantitative reverse transcription PCR (qRT-PCR) or RNA sequencing (RNA-Seq) are used to measure the mRNA levels of target genes, including ATF4, ATF3, and CHAC1.

-

Protein Expression Analysis: Methods like Western Blotting, Immunohistochemistry (IHC) on tumor biopsies, or multiplex immunoassays (e.g., Meso Scale Discovery) on blood plasma can be used to quantify the protein levels of p-eIF2α, ATF4, CHAC1, and HSP27.

-

Data Analysis: Changes in the expression of these biomarkers from baseline to post-treatment are calculated and correlated with treatment response and pharmacokinetic data.

Conclusion and Future Directions

The collective preclinical and clinical data provide strong validation for this compound as a targeted therapy for ARID1A-mutated cancers. The mechanism, involving synthetic lethality through chronic activation of the GCN2-mediated Integrated Stress Response, is well-supported by biomarker data. Interim results from the Phase 1b trial demonstrate promising anti-tumor activity with a manageable safety profile, particularly with an optimized intermittent dosing schedule.

Future research will focus on completing the Phase 1b dose expansion, potentially moving towards pivotal trials, and exploring the efficacy of this compound in other ARID1A-mutated malignancies, such as gastric and endometrial cancers, for which preclinical proof-of-concept already exists.[3][4][10] Further investigation into the precise molecular determinants of response and resistance will also be critical for optimizing patient selection and developing potential combination strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. nuvectis.com [nuvectis.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. nuvectis.com [nuvectis.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NXP-800 results in tumor regression in xenograft model of ARID1a-mutated gastric carcinoma | BioWorld [bioworld.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. icr.ac.uk [icr.ac.uk]

- 13. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 14. onclive.com [onclive.com]

Preclinical In Vivo Efficacy of NXP800: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of NXP800, a first-in-class, orally available small molecule inhibitor. The data presented herein demonstrates the potent anti-tumor activity of this compound across a range of cancer models, including endometrial, prostate, ovarian, and gastric cancers. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

This compound's primary mechanism of action involves the activation of the GCN2 kinase, which in turn initiates the integrated stress response (ISR), a cellular signaling pathway that can lead to programmed cell death in cancer cells.[1][2] this compound was initially discovered through a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) pathway, a key regulator of cellular stress responses often hijacked by cancer cells to promote survival.[3]

Data Presentation: Quantitative In Vivo Efficacy

The following tables summarize the significant tumor growth inhibition (TGI) observed in preclinical xenograft models treated with this compound.

Endometrial Cancer

In xenograft models of endometrial cancer, this compound demonstrated substantial and statistically significant tumor growth inhibition.[4]

| Cell Line | ARID1a/b Status | Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| SNG-M | ARID1a mutated | Vehicle | 130.2 | 420.4 | - |

| This compound (35 mg/kg) | 139.7 | 85.4 | 81%[4] | ||

| RL-95 | ARID1a mutated | Vehicle | 124.5 | 773.8 | - |

| This compound (35 mg/kg) | 129.9 | 190.3 | 76%[4] | ||

| KLE | ARID1b mutated | Vehicle | 88.1 | 216.4 | - |

| This compound (35 mg/kg) | 88.1 | 18.9 | 91.3%[4] |

Other Solid Tumors

This compound has also shown promising efficacy in other solid tumor models.

| Cancer Type | Model Details | Efficacy Outcome |

| Prostate Cancer | Hormone therapy-resistant xenograft | In the this compound-treated group, only 37.5% of tumors had doubled in size by day 38, compared to 100% in the vehicle control group.[5] |

| Ovarian Cancer | ARID1a-mutated xenografts (TOV21G and SKOV3) | This compound treatment resulted in "substantial tumor regressions".[6] |

| Gastric Cancer | ARID1a-mutated xenograft (SNU-1) | Treatment with this compound led to "tumor regression and substantial tumor growth inhibition" over a 28-day period. |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo efficacy studies.

Caption: this compound activates GCN2 kinase, leading to the Integrated Stress Response and apoptosis.

References

- 1. onclive.com [onclive.com]

- 2. researchgate.net [researchgate.net]

- 3. nuvectis.com [nuvectis.com]

- 4. This compound for Advanced Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. researchgate.net [researchgate.net]

- 6. NXP-800 results in tumor regression in xenograft model of ARID1a-mutated gastric carcinoma | BioWorld [bioworld.com]

An In-depth Technical Guide to NXP800: A First-in-Class GCN2 Kinase Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NXP800 (formerly CCT361814), a first-in-class, orally bioavailable small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase. Initially discovered through a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) pathway, subsequent mechanistic studies revealed that this compound's primary mode of action is the activation of the Integrated Stress Response (ISR) via GCN2. This guide synthesizes the available preclinical and clinical data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: GCN2 Activation and the Integrated Stress Response

This compound's anticancer activity stems from its ability to activate the GCN2 kinase. GCN2 is a serine/threonine kinase that plays a pivotal role in the cellular response to amino acid starvation and other stresses. Under normal conditions, GCN2 is in an inactive state. In response to an accumulation of uncharged tRNAs, which signals amino acid deprivation, GCN2 undergoes a conformational change and autophosphorylation, leading to its activation.

Activated GCN2 phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event has a dual effect on protein synthesis: it leads to a global reduction in cap-dependent translation, conserving resources, while paradoxically promoting the translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions. The most critical of these is the activating transcription factor 4 (ATF4).

The sustained upregulation of ATF4 by chronic GCN2 activation, as induced by this compound, leads to a transcriptional program that, in cancer cells, ultimately results in apoptosis. While this compound was initially identified as an HSF1 pathway inhibitor, it is now understood that the activation of the ISR by this compound leads to the downstream inhibition of HSF1-mediated transcription[1][2][3].

Preclinical Data

This compound demonstrates potent antiproliferative activity, particularly in ovarian cancer cell lines. While specific GI50 values for this compound are not widely published, data for a closely related probe compound from the same chemical series illustrates the potent, low nanomolar activity against a panel of human ovarian cancer cell lines[4]. This compound itself is described as having "highly potent, low nanomolar" activity against cancer cell growth[5].

Table 1: Antiproliferative Activity of a Probe Compound in Ovarian Cancer Cell Lines

| Cell Line | Histological Subtype | pGI50 (-log GI50 [M]) |

|---|---|---|

| SK-OV-3 | Adenocarcinoma | 8.7 |

| OVCAR-4 | Adenocarcinoma | 8.4 |

| IGROV-1 | Adenocarcinoma | 8.2 |

| OVCAR-3 | Adenocarcinoma | 8.1 |

| OVCAR-8 | Adenocarcinoma | 8.0 |

| OVCAR-5 | Adenocarcinoma | 7.9 |

| A2780 | Carcinoma | 7.8 |

| TOV-21G | Clear Cell Carcinoma | 7.3 |

| Kuramochi | Undifferentiated | 7.3 |

Data adapted from the Journal of Medicinal Chemistry, 2023, for the probe compound CCT251236[4].

This compound has demonstrated robust antitumor activity in multiple preclinical xenograft models, causing both tumor growth inhibition and regression. Efficacy has been particularly noted in models with mutations in the ARID1A gene.

Table 2: In Vivo Efficacy of this compound in Endometrial Cancer Xenograft Models

| Cell Line Model | ARID1A/B Status | Dose Regimen | Tumor Growth Inhibition (TGI) | Outcome |

|---|---|---|---|---|

| SNG-M | ARID1A mutated | 35 mg/kg, oral, QD (5 days on/2 off) | 81% | Tumor Growth Inhibition |

| RL95-2 | ARID1A mutated | 35 mg/kg, oral, QD (5 days on/2 off) | 76% | Tumor Growth Inhibition |

| KLE | ARID1B mutated | 35 mg/kg, oral, QD (5 days on/2 off) | 91% | Tumor Growth Inhibition |

Data from a 2024 AACR presentation on this compound in endometrial cancer xenografts[6].

In addition to endometrial cancer models, this compound has shown significant efficacy in:

-

Ovarian Cancer: Superior efficacy compared to cisplatin (B142131) in both platinum-sensitive (TOV-21G) and platinum-resistant (SK-OV-3) ARID1A-mutated ovarian cancer xenografts, leading to substantial tumor regressions[5].

-

Gastric Cancer: Treatment with this compound resulted in tumor regression and substantial tumor growth inhibition in an ARID1A-mutated gastric cancer xenograft model (SNU-1)[6].

-

Cholangiocarcinoma: this compound demonstrated significant therapeutic activity in patient-derived xenograft (PDX) models of cholangiocarcinoma[7].

This compound was optimized for its pharmacokinetic properties, including oral bioavailability. In mice, it demonstrated good pharmacokinetic properties, enabling oral administration in efficacy studies[8][9].

Clinical Development

This compound is being evaluated in a Phase 1 clinical trial (NCT05226507) for patients with advanced solid tumors, with expansion cohorts specifically for patients with platinum-resistant, ARID1A-mutated ovarian cancer and cholangiocarcinoma[10][11][12].

-

Part A (Dose Escalation): To evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in patients with advanced solid tumors. Doses ranging from 50 mg to 150 mg, administered once or twice daily, were evaluated[13][14]. The MTD for the once-daily (QD) schedule was determined to be 100 mg[11].

-

Part B (Dose Expansion): To assess the preliminary efficacy of this compound at the selected doses (50 mg/day and 75 mg/day) in patients with platinum-resistant, ARID1A-mutated ovarian clear cell or endometrioid carcinoma[11][14]. An intermittent dosing schedule (5 days on / 2 days off) was implemented to mitigate thrombocytopenia observed with continuous dosing[10][13].

Pharmacokinetic analyses from the Phase 1a study demonstrated that clinically relevant plasma concentrations of this compound were achieved at tolerable doses.

Table 3: Phase 1a Pharmacokinetic Parameters (Mean Cmax)

| Dose Regimen | Cycle | Cmax (nM) |

|---|---|---|

| 50 mg QD | Run-in | 190 |

| 50 mg QD | Cycle 2 | 495 |

| 75 mg QD | Run-in | 384 |

| 75 mg QD | Cycle 2 | 656 |

Data from a 2024 AACR presentation[11].

Pharmacodynamic studies in patient peripheral blood mononuclear cells (PBMCs) confirmed target engagement, showing an elevation in ATF4 protein levels and its downstream mRNA biomarkers (NUPR1, ULBP1, TRIB3) after treatment with 50 mg and 75 mg of this compound[11].

Interim data from the Phase 1b expansion cohort in 11 efficacy-evaluable patients with platinum-resistant, ARID1A-mutated ovarian cancer showed promising antitumor activity[10].

Table 4: Interim Efficacy Results in ARID1a-Mutated Ovarian Cancer (n=11)

| Best Response | Number of Patients |

|---|---|

| Unconfirmed Partial Response | 1 |

| Stable Disease | 6 |

Data as of November 2024[10].

It should be noted that as of August 2025, the development of this compound in ovarian cancer has been terminated, though the company is evaluating its potential in other cancer types like endometrial and prostate cancer[15].

Key Experimental Protocols

The following are representative protocols for assays used to characterize this compound's activity.

This assay measures the phosphorylation of a substrate (e.g., eIF2α) by GCN2 using radiolabeled ATP.

Protocol:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine purified recombinant GCN2 enzyme, eIF2α substrate, and kinase assay buffer. Add this compound at various concentrations or a vehicle control.

-

Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at 30°C.

-

Initiate Reaction: Add [γ-³²P]ATP to the reaction mixture to initiate the kinase reaction.

-

Incubation: Incubate the reaction for 20 minutes at 30°C.

-

Stop Reaction: Terminate the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

SDS-PAGE: Separate the proteins on a polyacrylamide gel.

-

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated eIF2α and autophosphorylated GCN2.

-

Quantification: Quantify band intensity using densitometry.

This protocol is used to detect the phosphorylation of eIF2α and the upregulation of ATF4 protein in cells treated with this compound.

Protocol:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or vehicle for the desired time (e.g., 4-24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., GAPDH or β-actin) diluted in 5% BSA/TBST.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells. It is commonly used to determine the GI50 (concentration for 50% growth inhibition).

Protocol:

-

Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Treat cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 96 hours) at 37°C in a CO₂ incubator.

-

Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Assay: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI50 value.

Conclusion

This compound is a novel, orally active GCN2 kinase activator with a well-defined mechanism of action that leads to the induction of the Integrated Stress Response and subsequent apoptosis in cancer cells. It has demonstrated potent preclinical antitumor activity, particularly in models of ARID1A-mutated ovarian, endometrial, and gastric cancers, as well as cholangiocarcinoma. Early clinical data have shown target engagement and signs of antitumor activity at tolerable doses. While the clinical development in ovarian cancer has been discontinued, the robust preclinical data and confirmed mechanism of action support the ongoing and future investigation of this compound in other malignancies with a high unmet medical need. This technical guide provides a foundational understanding of this compound for researchers and clinicians involved in the development of novel cancer therapeutics.

References

- 1. Innovative first in class HSF1 pathway cancer drug shows strong results in new study - ecancer [ecancer.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuvectis Pharma Announces Positive Data for this compound in a Preclinical Model of ARID1a-Mutated Gastric Carcinoma [drug-dev.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. onclive.com [onclive.com]

- 11. A Phase 1 study of the novel GCN2 kinase activator this compound in patients with advanced cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. NXP-800 by Nuvectis Pharma for Bile Duct Cancer (Cholangiocarcinoma): Likelihood of Approval [pharmaceutical-technology.com]

- 14. onclive.com [onclive.com]

- 15. researchgate.net [researchgate.net]

NXP800: A Comprehensive Technical Review of its Impact on the Unfolded Protein Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of NXP800, a clinical-stage HSF1 pathway inhibitor, with a specific focus on its effects on the Unfolded Protein Response (UPR). This compound has been shown to activate all three arms of the UPR—PERK, IRE1, and ATF6—leading to an integrated stress response (ISR) that contributes to its anti-tumor activity. This document consolidates available quantitative data, details experimental methodologies, and presents key signaling pathways and workflows through structured tables and Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of the Heat Shock Factor 1 (HSF1) pathway, which is a critical regulator of the cellular stress response often hijacked by cancer cells to promote their survival and proliferation.[1][2] Recent studies have elucidated a key mechanism of this compound's anti-neoplastic activity: the activation of the Unfolded Protein Response (UPR).[2] The UPR is a cellular stress response pathway initiated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This guide will delve into the technical details of how this compound modulates the UPR, presenting quantitative data from key experiments, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound's effect on the UPR is primarily mediated through the activation of the General Control Nonderepressible 2 (GCN2) kinase.[3][4] GCN2 activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a central event in the Integrated Stress Response (ISR).[3] This phosphorylation attenuates global protein synthesis while paradoxically promoting the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3] The induction of ATF4 is a key event that subsequently triggers the UPR and contributes to the anti-proliferative effects of this compound.[3] The activation of the ISR by this compound ultimately leads to the inhibition of the HSF1 pathway, providing a mechanistic link between these two crucial cellular stress responses.[3]

Data Presentation

Table 1: Effect of this compound on the Expression of Key Unfolded Protein Response (UPR) Markers in Prostate Cancer Cell Lines

| Cell Line | Treatment | PERK | p-eIF2α | ATF4 | ATF6 | IRE1 |

| VCaP | 250 nM this compound (24h) | ↑ | ↑ | ↑ | ↑ | ↑ |

| LNCaP95 | 250 nM this compound (24h) | ↑ | ↑ | ↑ | ↑ | ↑ |

| 22Rv1 | 250 nM this compound (24h) | ↑ | ↑ | ↑ | ↑ | ↑ |

| Data is a qualitative summary of Western blot results from Welti, J., et al. (2023).[2] "↑" indicates an increase in protein expression compared to control. |

Table 2: IC50 Values for this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (nM) |

| VCaP | ~50 |

| LNCaP95 | ~100 |

| 22Rv1 | ~100 |

| Approximate IC50 values are extrapolated from dose-response curves presented in Welti, J., et al. (2023) following a 5-day incubation.[5] |

Experimental Protocols

Western Blot Analysis of UPR Proteins

This protocol describes the methodology for assessing the expression of key UPR proteins in prostate cancer cell lines following treatment with this compound.

1. Cell Culture and Treatment:

-

Prostate cancer cell lines (VCaP, LNCaP95, 22Rv1) are cultured in their respective recommended media.[6][7][8]

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with 250 nM this compound or a vehicle control (e.g., DMSO) for 24 hours.

2. Lysate Preparation:

-

After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are collected, and protein concentration is determined using a BCA assay.

3. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.

-

Proteins are then transferred to a PVDF membrane.

4. Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies targeting UPR proteins. Recommended antibodies and starting dilutions are listed in Table 3.

-

The membrane is washed with TBST and incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Table 3: Primary Antibodies for Western Blotting

| Target Protein | Host Species | Recommended Dilution | Catalog Number (Example) |

| PERK | Rabbit | 1:1000 | Cell Signaling Technology #5683 |

| Phospho-eIF2α (Ser51) | Rabbit | 1:1000 | Cell Signaling Technology #3398 |

| ATF4 | Rabbit | 1:1000 | Cell Signaling Technology #11815 |

| ATF6 | Rabbit | 1:1000 | Novus Biologicals NBP1-40256 |

| IRE1α | Rabbit | 1:1000 | Cell Signaling Technology #3294 |

| GAPDH (Loading Control) | Rabbit | 1:2500 | Cell Signaling Technology #2118 |

Cell Viability Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.

1. Cell Seeding:

-

Prostate cancer cells (VCaP, LNCaP95, 22Rv1) are seeded in 96-well plates at an optimized density to ensure exponential growth throughout the assay duration (e.g., VCaP: 5,000 cells/well, LNCaP: 10,000 cells/well, 22Rv1: 3,000 cells/well).[1][2]

-

Cells are allowed to adhere overnight.

2. Compound Treatment:

-

A serial dilution of this compound is prepared in the appropriate cell culture medium.

-

The medium in the 96-well plates is replaced with the medium containing different concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

3. Incubation:

-

The plates are incubated for 5 days at 37°C in a humidified incubator with 5% CO2.

4. Viability Assessment:

-

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

5. Data Analysis:

-

The data is normalized to the vehicle-treated control cells.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Caption: this compound activates GCN2, leading to ISR and UPR induction.

Caption: Workflow for analyzing this compound's impact on UPR and cell viability.

Conclusion

This compound represents a promising therapeutic agent that exerts its anti-tumor effects through a novel mechanism involving the activation of the Unfolded Protein Response. By inducing the GCN2-eIF2α-ATF4 signaling axis of the Integrated Stress Response, this compound triggers a cascade of events that culminates in the upregulation of UPR target genes and the inhibition of the pro-survival HSF1 pathway. This dual mechanism of action underscores the potential of this compound in treating cancers that are dependent on these stress response pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers to further investigate the intricate biology of this compound and to explore its therapeutic potential in various cancer contexts. Further studies are warranted to fully elucidate the downstream consequences of this compound-induced UPR activation and to identify predictive biomarkers for patient stratification in clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Cistrome and transcriptome analysis identifies unique androgen receptor (AR) and AR-V7 splice variant chromatin binding and transcriptional activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellosaurus cell line LNCaP-95 (CVCL_ZC87) [cellosaurus.org]

- 8. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by NXP800 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NXP800, also known as CCT361814, is a first-in-class, orally bioavailable small molecule investigational drug that has demonstrated potent anti-tumor activity in preclinical models of various cancers, particularly those with mutations in the ARID1A gene.[1][2][3] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action, relevant quantitative data from preclinical studies, and detailed experimental protocols for key assays.

Core Mechanism of Action: Activation of the Integrated Stress Response and Inhibition of the HSF1 Pathway

This compound's primary mechanism of action involves the activation of the General Control Nonderepressible 2 (GCN2) kinase, a key sensor of amino acid deprivation.[4] Activation of GCN2 by this compound initiates a signaling cascade known as the Integrated Stress Response (ISR).[3][5]

The ISR is a central cellular pathway that allows cells to adapt to various stress conditions. A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α leads to a global reduction in protein synthesis, conserving resources, while selectively promoting the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[4]

ATF4 is a transcription factor that upregulates the expression of genes involved in stress adaptation, including amino acid synthesis and transport, and importantly, the pro-apoptotic factor CHAC1.[6][7] The sustained activation of the ISR and the induction of ATF4 and its downstream targets, such as CHAC1, are critical for the anti-cancer effects of this compound.

A crucial consequence of ISR activation by this compound is the subsequent inhibition of the Heat Shock Factor 1 (HSF1) pathway.[8] HSF1 is a master transcriptional regulator of the heat shock response, which is often hijacked by cancer cells to promote their survival and proliferation under stressful conditions within the tumor microenvironment.[8][9] By activating the ISR, this compound indirectly suppresses the HSF1-mediated transcriptional program, depriving cancer cells of a critical survival mechanism.

The deficiency in the ARID1A gene, a component of the SWI/SNF chromatin remodeling complex, has been identified as a biomarker for increased sensitivity to this compound.[1][10][11] While the precise mechanistic link is still under investigation, it is hypothesized that ARID1A-deficient tumors have a heightened reliance on pathways that are disrupted by this compound-mediated ISR activation.

Signaling Pathway Diagram

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | ARID1A Status | IC50 (nM) | Reference |

| SK-OV-3 | Ovarian Carcinoma | Mutated | 19 | [12] |

| TOV21G | Ovarian Clear Cell Carcinoma | Mutated | Value not specified | [1] |

| SNU-1 | Gastric Carcinoma | Mutated | Value not specified | [2] |

| Multiple Ovarian Cancer Lines | Ovarian Carcinoma | Various | Potent (pGI50 > 7.3) | [13][14] |

| Panel of 140 Cancer Cell Lines | Various | Various | Ovarian most sensitive | [1] |

Note: Comprehensive IC50 data across a wide panel of cell lines is often found in the supplementary materials of primary research publications. Researchers are encouraged to consult these resources for more detailed information.

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line / Model | ARID1A Status | This compound Dose and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| Ovarian Carcinoma | SK-OV-3 | Mutated | 35 mg/kg, p.o., 5 days on/2 days off for 28 days | Superior efficacy to cisplatin, tumor regression | [1] |

| Ovarian Clear Cell Carcinoma | TOV21G | Mutated | 35 mg/kg, p.o., 5 days on/2 days off for 28 days | Superior efficacy to cisplatin, tumor regression | [1] |

| Gastric Carcinoma | SNU-1 | Mutated | Not specified | Tumor regression and substantial TGI | [2] |

| Endometrial Carcinoma | Not specified | Mutated | Not specified | Potent single-agent activity | [3] |

Experimental Protocols

HSF1 Pathway Phenotypic Screen

This protocol describes a high-throughput cell-based assay to identify inhibitors of the HSF1 pathway, similar to the screen that led to the discovery of this compound.[8][12][14]

Objective: To identify compounds that inhibit the HSF1-mediated stress response.

Materials:

-

U2OS human osteosarcoma cells (or other suitable cell line)

-

HSP90 inhibitor (e.g., 17-AAG) to induce HSF1 activation

-

Compound library for screening

-

High-content imaging system

-

Antibodies against a downstream HSF1 target (e.g., HSP72)

-

Secondary fluorescently-labeled antibodies

-

Nuclear stain (e.g., DAPI)

-

Microplates (e.g., 384-well)

Procedure:

-

Cell Seeding: Seed U2OS cells into 384-well microplates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Add compounds from the library to the wells at a desired final concentration. Include appropriate vehicle controls.

-

HSF1 Activation: After a pre-incubation period with the compounds, add an HSP90 inhibitor (e.g., 17-AAG) to all wells (except negative controls) to induce the heat shock response and subsequent expression of HSF1 target genes.

-

Incubation: Incubate the plates for a sufficient time to allow for the expression of the HSF1 target protein (e.g., 16-24 hours).

-

Immunofluorescence Staining:

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary antibody against the HSF1 target protein (e.g., anti-HSP72).

-

Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of the HSF1 target protein per cell.

-

Identify "hits" as compounds that significantly reduce the induction of the HSF1 target protein in the presence of the HSP90 inhibitor.

-

Experimental Workflow Diagram

Western Blot Analysis of ISR and HSF1 Pathway Proteins

Objective: To detect changes in the phosphorylation of eIF2α and the expression levels of ATF4 and CHAC1 in response to this compound treatment.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, anti-CHAC1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-eIF2α) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-